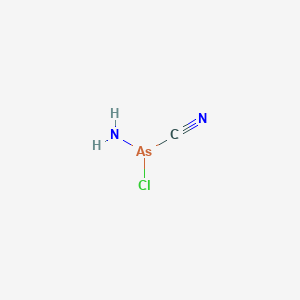

Arsoramidocyanidous chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsoramidocyanidous chloride is a chemical compound known for its unique properties and applications in various fields It is a member of the organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon atoms

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arsoramidocyanidouschlorid erfolgt in der Regel durch Reaktion von Arsen(III)-chlorid mit Cyanamid unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und wird in der Regel bei erhöhten Temperaturen durchgeführt, um eine vollständige Reaktion zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:

AsCl3+NH2CN→As(NH2CN)Cl2+HCl

Industrielle Produktionsmethoden

Die industrielle Produktion von Arsoramidocyanidouschlorid umfasst die Hochskalierung der Labor-Synthesemethoden. Große Reaktoren, die mit Temperatur- und Druckkontrollsystemen ausgestattet sind, werden eingesetzt, um eine gleichmäßige Produktqualität zu gewährleisten. Das Reaktionsgemisch wird in der Regel durch Destillation oder Umkristallisation gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Arsoramidocyanidouschlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Arsenoxide zu bilden.

Reduktion: Sie kann reduziert werden, um Arsenhydride zu bilden.

Substitution: Die Chloridionen können durch andere Nucleophile, wie Hydroxid- oder Aminogruppen, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Natriumhydroxid oder Ammoniak werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Arsenpentoxid (As2O5)

Reduktion: Arsin (AsH3)

Substitution: Arsoramidocyanidoushydroxid (As(NH2CN)OH)

Wissenschaftliche Forschungsanwendungen

Arsoramidocyanidouschlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihren potenziellen Einsatz in biologischen Tests und als Sonde zum Nachweis spezifischer Biomoleküle untersucht.

Medizin: Die Forschung konzentriert sich auf ihr Potenzial als Antikrebsmittel aufgrund ihrer Fähigkeit, mit Zellkomponenten zu interagieren.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Arsoramidocyanidouschlorid beinhaltet seine Interaktion mit Zellkomponenten, insbesondere Proteinen und Nukleinsäuren. Die Verbindung kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Außerdem kann sie sich in DNA interkalieren, wodurch der Replikationsprozess gestört wird und zum Zelltod führt. Diese Interaktionen machen sie zu einem möglichen Kandidaten für therapeutische Anwendungen, insbesondere in der Krebstherapie.

Wirkmechanismus

The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Arsen(III)-chlorid (AsCl3)

- Cyanamid (NH2CN)

- Arsenpentoxid (As2O5)

Einzigartigkeit

Arsoramidocyanidouschlorid ist einzigartig aufgrund seiner zweifachen Funktionalität, die die Eigenschaften von Arsen und Cyanamid kombiniert. Diese zweifache Funktionalität ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.

Eigenschaften

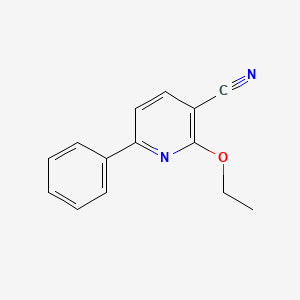

CAS-Nummer |

144304-54-1 |

|---|---|

Molekularformel |

CH2AsClN2 |

Molekulargewicht |

152.41 g/mol |

IUPAC-Name |

[amino(chloro)arsanyl]formonitrile |

InChI |

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |

InChI-Schlüssel |

JYJQSRJMXKKPBR-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)[As](N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)

![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)

![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)

![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)